molecular formula C20H32N2O2 B10768090 7-(6-Oct-1-enyl-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl)hept-5-enoic acid

7-(6-Oct-1-enyl-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl)hept-5-enoic acid

Cat. No.: B10768090
M. Wt: 332.5 g/mol
InChI Key: SRIZDZJPKIYUPZ-UHFFFAOYSA-N
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Description

7-(6-Oct-1-enyl-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl)hept-5-enoic acid: is a complex organic compound characterized by its unique bicyclic structure and multiple unsaturated bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(6-Oct-1-enyl-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl)hept-5-enoic acid typically involves multiple steps, starting from simpler organic molecules. The key steps often include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the diazabicyclo group: This step may involve the use of diazo compounds under specific conditions to introduce the diazabicyclo moiety.

    Attachment of the octenyl side chain: This can be done through a series of coupling reactions, such as Heck or Suzuki coupling, to introduce the octenyl group.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-(6-Oct-1-enyl-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl)hept-5-enoic acid: can undergo various chemical reactions, including:

    Oxidation: The unsaturated bonds in the compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives, potentially altering its biological activity.

    Substitution: The diazabicyclo group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and potassium permanganate (KMnO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce fully saturated derivatives.

Scientific Research Applications

7-(6-Oct-1-enyl-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl)hept-5-enoic acid: has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 7-(6-Oct-1-enyl-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl)hept-5-enoic acid exerts its effects is likely related to its ability to interact with specific molecular targets. The diazabicyclo group can form stable complexes with metal ions, potentially inhibiting metalloenzymes. Additionally, the unsaturated bonds may participate in electron transfer reactions, affecting cellular redox states.

Comparison with Similar Compounds

7-(6-Oct-1-enyl-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl)hept-5-enoic acid: can be compared with other similar compounds, such as:

    7-(6-Oct-1-enyl-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl)heptanoic acid: Lacks the additional unsaturated bond, potentially altering its reactivity and biological activity.

    7-(6-Oct-1-enyl-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl)hex-5-enoic acid: Shorter carbon chain, which may affect its solubility and interaction with biological targets.

    7-(6-Oct-1-enyl-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl)hept-5-ynoic acid:

The uniqueness of This compound lies in its combination of a diazabicyclo structure with multiple unsaturated bonds, providing a versatile platform for various chemical transformations and biological interactions.

Properties

Molecular Formula

C20H32N2O2

Molecular Weight

332.5 g/mol

IUPAC Name

7-(6-oct-1-enyl-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl)hept-5-enoic acid

InChI

InChI=1S/C20H32N2O2/c1-2-3-4-5-6-9-12-16-17(19-15-18(16)21-22-19)13-10-7-8-11-14-20(23)24/h7,9-10,12,16-19H,2-6,8,11,13-15H2,1H3,(H,23,24)

InChI Key

SRIZDZJPKIYUPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CC1C2CC(C1CC=CCCCC(=O)O)N=N2

Origin of Product

United States

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